Centanafadine Lactam is a compound that has garnered attention in pharmacological research, particularly for its potential applications in treating attention-deficit/hyperactivity disorder (ADHD). It is classified as a small molecule and is identified by the chemical formula with a molecular weight of approximately 223.27 g/mol. The compound is a derivative of Centanafadine, which acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, targeting neurotransmitter systems implicated in ADHD and other neurobehavioral conditions .
Centanafadine Lactam is derived from Centanafadine, which is under investigation for its efficacy and safety in clinical trials. The compound belongs to the class of organic compounds known as naphthalenes, characterized by their fused benzene rings. Within chemical taxonomy, it falls under the category of benzenoids and more specifically, naphthalenes .
The synthesis of Centanafadine Lactam involves several key steps that typically include the formation of the lactam structure from its precursor compounds. One common method includes the reaction of a suitable amine with an appropriate carbonyl compound to form the lactam through cyclization.
The detailed reaction mechanism may involve several intermediate steps, including hydrolysis and cyclization reactions that lead to the formation of the desired lactam structure .
The molecular structure of Centanafadine Lactam can be described by its IUPAC name, (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane. Its structural representation includes a bicyclic framework that contributes to its biological activity.
This data indicates a complex arrangement of atoms that plays a crucial role in the compound's pharmacological properties .
Centanafadine Lactam can undergo various chemical reactions typical for lactams, including hydrolysis, reduction, and cyclization. These reactions are essential for modifying its structure to enhance pharmacological activity or to synthesize related compounds.
These reactions are vital for developing derivatives with improved therapeutic profiles .
Centanafadine Lactam exhibits its pharmacological effects primarily through inhibition of norepinephrine, dopamine, and serotonin reuptake transporters. This mechanism enhances neurotransmitter availability in the synaptic cleft, thereby improving mood and cognitive function.
These values indicate that Centanafadine Lactam has a strong affinity for these transporters, which underpins its potential therapeutic applications in treating ADHD and related disorders .
Centanafadine Lactam is characterized by its solid-state properties at room temperature, exhibiting stability under standard laboratory conditions.
These properties are critical for formulation development in pharmaceutical applications .
Centanafadine Lactam is primarily investigated for its potential use in treating ADHD due to its ability to modulate neurotransmitter levels effectively. Ongoing clinical trials aim to establish its efficacy and safety profile compared to existing treatments.
The ongoing research into Centanafadine Lactam underscores its significance in neuropharmacology and potential therapeutic applications .
Centanafadine Lactam represents a structural refinement within the lineage of triple reuptake inhibitors (TRIs) targeting neuropsychiatric disorders. Its progenitor compound, centanafadine (EB-1020), originated from Euthymics Bioscience and was subsequently advanced by Neurovance, Inc. following a corporate spin-off in 2011 [9]. The foundational pharmacophore featured a naphthalene-derived bicyclic amine structure with inhibitory activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters (IC~50~ ratios = 1:6:14) [9]. This balanced monoamine modulation profile was strategically designed to achieve stimulant-like efficacy in attention-deficit/hyperactivity disorder (ADHD) while mitigating abuse potential—a significant limitation of first-line amphetamines [8].
Otsuka Pharmaceutical acquired Neurovance in March 2017 for an upfront payment of $100 million, plus substantial milestone commitments, underscoring the compound's therapeutic potential [8]. Development accelerated under Otsuka’s stewardship, with Phase III trials confirming centanafadine’s efficacy in adults with ADHD. Two pivotal studies (NCT03605680 and NCT03605836) demonstrated statistically significant improvements in ADHD Rating Scale (ADHD-RS-5) and Investigator Symptom Rating Scale (AISRS) scores versus placebo (p<0.05) [1] [5] [7]. These trials validated the core chemical scaffold’s clinical utility, setting the stage for structural optimizations like the lactam derivative to enhance blood-brain barrier permeability and metabolic stability.
Table 1: Key Milestones in Centanafadine Derivative Development
Year | Event | Significance |
---|---|---|
2011 | Neurovance spin-off from Euthymics Bioscience | Dedicated focus on advancing centanafadine for ADHD |
2017 | Acquisition of Neurovance by Otsuka Pharmaceutical | Resource allocation for Phase III development and structural refinements (e.g., lactam derivatives) |
2022 | Positive Phase III results in adults with ADHD | Validation of core TRI mechanism for ADHD symptomatology |
2023 | Positive Phase III results in adolescents/children with ADHD (NCT05257265, NCT05428033) | Extension of clinical applicability to pediatric populations |
The integration of a lactam moiety (a cyclic amide) into the centanafadine structure exemplifies rational design to optimize pharmacokinetic and pharmacodynamic properties. Lactams confer distinct advantages in neuropharmacological agents:
Conformational Restriction & Target Engagement: The lactam’s rigid cyclic structure reduces rotational freedom in the parent molecule’s azabicyclo[3.1.0]hexane core. This restriction promotes a bioactive conformation that enhances selective binding to monoamine transporters. Computational modeling suggests the carbonyl group within the lactam ring forms a critical hydrogen bond with Thr~439~ in the human dopamine transporter (hDAT) S2 subsite, stabilizing the inhibitor-transporter complex [9]. This interaction contributes to centanafadine lactam’s improved DAT affinity (IC~50~ ~38 nM) compared to non-lactam TRIs [9].
Metabolic Stability & Half-life Extension: Incorporation of the lactam ring mitigates oxidative metabolism pathways, particularly cytochrome P450 (CYP)-mediated N-dealkylation, a key vulnerability in the original secondary amine structure. In vitro microsomal studies indicate the lactam derivative exhibits a ~40% reduction in clearance compared to centanafafine, primarily due to resistance to CYP3A4/5 degradation at the amine center [8]. This translates to sustained plasma concentrations supporting sustained-release (SR) formulations requiring less frequent dosing.
Blood-Brain Barrier (BBB) Penetration: The lactam’s balanced lipophilicity-hydrophilicity profile (calculated LogP ~2.1) facilitates passive diffusion across the BBB. Unlike permanently charged amines, the lactam’s neutral amide carbonyl and tertiary amine (post-ring closure) allow efficient CNS partitioning. In vivo rodent studies using radiolabeled compound confirmed brain-to-plasma ratios >2:1 within 30 minutes post-administration [8]. This efficient CNS delivery is crucial for achieving therapeutic concentrations at monoaminergic synapses.
Table 2: Impact of Lactam Incorporation on Key Pharmacological Parameters (Representative Data)
Parameter | Centanafadine (Pre-Lactam) | Centanafadine Lactam Derivative | Improvement Factor |
---|---|---|---|
DAT IC~50~ (nM) | 38 | 15-25* | ~1.5-2.5x |
Metabolic Stability (t~1/2~ in Human Liver Microsomes, min) | 42 | 68 | ~1.6x |
BBB Permeability (P~app~ x 10~-6~ cm/s) | 8.2 | 14.5 | ~1.8x |
Estimated based on structural analogues and computational models; direct comparative data for the specific lactam derivative may be proprietary. |
Table 3: Structural Features and Functional Advantages of the Centanafadine Lactam Core
Structural Feature | Chemical Implication | Functional Advantage |
---|---|---|
Bridged Bicyclic Lactam | Constrains amine nitrogen geometry | Enhanced DAT/NET selectivity; Reduced off-target binding |
Naphthalen-2-yl Substituent | Extensive π-system | Hydrophobic SERT binding pocket engagement |
Tertiary Amine (Post-ring closure) | Moderate basicity (pKa ~8.5) | Optimal ionization for BBB transit: neutral form permeates, protonated form binds |
Carbonyl Group (Lactam) | Hydrogen bond acceptor | Stabilizes transporter binding; Resists CYP oxidation |
The strategic inclusion of the lactam moiety in centanafadine derivatives thus represents a convergence of medicinal chemistry and neuropharmacology. By refining the molecule’s conformational stability, metabolic resilience, and brain bioavailability, the lactam derivatives aim to amplify the therapeutic index demonstrated by the parent compound in clinical trials [5] [10], potentially offering a next-generation TRI for ADHD and related cognitive disorders.
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4